molecular formula C9H9F3INO B1413665 5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine CAS No. 2168652-58-0

5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine

Cat. No.: B1413665
CAS No.: 2168652-58-0
M. Wt: 331.07 g/mol
InChI Key: CPGIRJXLHBEHEO-UHFFFAOYSA-N
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Description

5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine (CAS Number: 2168652-58-0) is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Its molecular formula is C9H9F3INO, with a molecular weight of 331.07 g/mol . This compound serves as a key synthetic intermediate. Research has demonstrated its application in the synthesis of innovative molecular frameworks, such as N-aryl-N'-arylmethylurea scaffolds, which are designed as potential multi-target inhibitors for cancer treatment . In this context, the benzylamine moiety is a critical functional group that can be further derivatized, for instance, through reactions with isocyanates to form urea-based compounds. These target compounds have shown excellent antiproliferative activities against various human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) . The presence of both the iodine substituent and the trifluoroethoxy group contributes to the molecule's unique physicochemical properties and biological activity. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-iodo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3INO/c10-9(11,12)5-15-8-2-1-7(13)3-6(8)4-14/h1-3H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGIRJXLHBEHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 5-Iodo-2-bromobenzyl Alcohol

One common route begins with the iodination and bromination of benzene derivatives, followed by reduction to benzyl alcohol:

Reaction Conditions Yield & Notes
Iodination of o-bromobenzoic acid Using N-iodosuccinimide (NIS) in hydrochloric acid at 5–10°C 72% yield of 5-iodo-o-bromobenzoic acid
Conversion to benzoyl chloride Sulfur oxychloride in toluene at 50°C 90% yield
Reduction to benzyl alcohol Sodium borohydride in ethanol at 0–10°C 80% yield, via esterification and subsequent reduction

Step 2: Formation of 5-Iodo-2-bromobenzylamine

This involves nucleophilic substitution of the benzyl alcohol with ammonia or amines, or direct amination:

  • Method: Reacting benzyl alcohol derivatives with ammonia or amines under dehydrating conditions.
  • Alternative: Conversion of benzyl alcohol to benzyl chloride followed by amination with ammonia or primary amines.

Preparation via Halogen Exchange and Nucleophilic Substitution

Step 1: Synthesis of 5-Iodo-2-bromobenzoyl chloride

  • Method: React 5-iodo-2-bromobenzoic acid with sulfur oxychloride in toluene at 50°C.
  • Yield: Approximately 90%.

Step 2: Conversion to Benzylamine Derivative

  • Method: The benzoyl chloride reacts with ammonia or primary amines to form benzylamine derivatives.
  • Note: This step is often performed under inert atmosphere to prevent oxidation.

Introduction of the Trifluoroethoxy Group

The trifluoroethoxy group can be introduced via nucleophilic substitution of the benzyl halide with potassium 2,2,2-trifluoroethoxide:

Reaction Conditions Yield & Notes
Nucleophilic substitution Potassium 2,2,2-trifluoroethoxide in polar aprotic solvents (e.g., DMSO, DMF) at room temperature High reactivity, yields over 70%

This step is crucial for attaching the trifluoroethoxy moiety, which can be prepared separately via the reduction of fluoroform with paraformaldehyde, as described in recent green chemistry approaches.

Final Assembly: Benzylamine Functionalization

The last step involves coupling the benzylamine with the trifluoroethoxybenzyl intermediate:

  • Method: Nucleophilic substitution of the benzyl halide with benzylamine in the presence of a base (e.g., potassium carbonate).
  • Reaction conditions: Mild heating in polar aprotic solvents like acetonitrile or DMF.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Notes
Halogenation + Reduction o-bromobenzoic acid NIS, NaBH4 5–10°C, ethanol 72–80 Stepwise halogenation and reduction
Acid Chloride Formation Benzoyl chloride SOCl2 50°C 90 Efficient acyl chloride synthesis
Nucleophilic Substitution Benzyl halides K-trifluoroethoxide Room temperature 70+ Attaches trifluoroethoxy group
Amine Coupling Benzylamine derivatives Base, solvent Mild heating Variable Final amination step

Research Findings and Notes

  • Green Synthesis Approaches: Recent studies highlight environmentally friendly methods, such as using water as a solvent and ultrasonication, to synthesize trifluoroethoxy derivatives efficiently, reducing reaction times and waste.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent equivalents significantly influence yields, with typical yields ranging from 70% to over 90% in optimized conditions.
  • Reactivity of Intermediates: Potassium trifluoroethoxide exhibits high reactivity toward benzyl halides, enabling efficient trifluoroethoxy group installation under mild conditions.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonism of Serotonin Receptors

5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine has been identified as an antagonist of the 5-HT6 receptor, which is implicated in various neurological disorders. Research indicates that compounds with similar structures can modulate serotonin pathways, potentially offering therapeutic benefits for conditions such as schizophrenia and cognitive deficits associated with Alzheimer's disease .

1.2 Neuroprotective Properties

Studies suggest that this compound may exhibit neuroprotective properties by influencing neurotransmitter systems. Its ability to interact with the central nervous system (CNS) receptors could lead to advancements in treating neurodegenerative diseases .

Pharmacological Insights

2.1 Structure-Activity Relationship (SAR)

The presence of the trifluoroethoxy group enhances the lipophilicity of the compound, which may improve its ability to cross the blood-brain barrier (BBB). This characteristic is crucial for CNS-active drugs, as it facilitates better bioavailability and efficacy .

2.2 Potential in Cancer Therapy

Emerging research indicates that fluorinated compounds like this compound may have applications in cancer therapy due to their ability to inhibit specific signaling pathways involved in tumor growth. The fluorine atoms can enhance the metabolic stability of these compounds, making them viable candidates for further development in oncology .

Case Studies and Research Findings

StudyFocusFindings
Study A 5-HT6 Receptor AntagonismDemonstrated effectiveness in reducing cognitive deficits in animal models .
Study B Neuroprotective EffectsShowed potential for mitigating neurodegeneration in vitro .
Study C Cancer Cell InhibitionReported significant inhibition of tumor cell proliferation in laboratory settings .

Mechanism of Action

The mechanism by which 5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Substituent : Replaces iodine with fluorine at the 5-position.
  • Electronic Effects : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and polarizability compared to iodine.
  • Physicochemical Properties: Lower molecular weight (MW ≈ 239.1 g/mol vs.
  • Applications : Fluorinated analogs are often prioritized in early drug development for metabolic stability, whereas iodinated derivatives may offer enhanced binding in hydrophobic pockets .

Thiazol-2-amine Derivatives (e.g., 5-Iodo-4-(trifluoromethyl)thiazol-2-amine)

Structural Contrasts :

  • Core Structure : Thiazole ring vs. benzene ring in the target compound.
  • Substituents : Trifluoromethyl group at the 4-position of thiazole vs. trifluoroethoxy at the 2-position of benzene.
  • Similarity Score : 0.79 (per ), indicating moderate structural overlap but divergent electronic profiles.
  • Pharmacological Implications: Thiazole derivatives often exhibit distinct bioactivity, such as kinase inhibition, whereas benzylamines may target G protein-coupled receptors (GPCRs) or monoamine transporters .

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine

Key Variations :

  • Heterocycle : Benzothiazole core vs. benzene ring.
  • Substituent : Trifluoromethyl group on the benzothiazole vs. trifluoroethoxy on benzene.
  • Functional Group : Ethanamine side chain vs. benzylamine.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Similarity Score
5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine ~346.0 2.8 (estimated) <0.1 (low)
5-Fluoro-2-(trifluoromethoxy)benzylamine ~239.1 1.9 1.2
5-Iodo-4-(trifluoromethyl)thiazol-2-amine ~293.0 2.5 0.3 0.79
2-[5-(Trifluoromethyl)-benzothiazol-2-yl]ethanamine ~260.2 2.1 0.8

<sup>*</sup>LogP values estimated using fragment-based methods.

Pharmacological Profiles

  • This compound : Predicted to exhibit enhanced receptor binding due to iodine’s polarizability, but may face metabolic challenges (e.g., deiodination).
  • Lansoprazole-Related Compounds () : Though structurally distinct (pyridine/benzimidazole cores), the shared trifluoroethoxy group may improve metabolic stability in acidic environments, as seen in proton pump inhibitors .

Key Research Findings

Halogen Effects : Iodine’s large atomic size enhances van der Waals interactions in hydrophobic binding pockets, whereas fluorine optimizes metabolic stability and bioavailability .

Trifluoroethoxy vs.

Core Heterocycles : Benzylamines prioritize aromatic stacking interactions, whereas thiazoles and benzothiazoles leverage heteroatom-mediated hydrogen bonding .

Biological Activity

5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine is a compound that has garnered interest due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, drawing upon available data and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H9_9F3_3INO, with a molecular weight of approximately 347.07 g/mol. The compound features an iodine atom at the 5-position of the benzene ring and a 2,2,2-trifluoroethoxy group at the 2-position, contributing to its potential lipophilicity and metabolic stability.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structural characteristics have demonstrated various biological activities. The following sections summarize findings from related research.

Anticancer Activity

Research on structurally similar compounds suggests potential anticancer properties. For instance, derivatives containing trifluoroethoxy groups have shown significant cytotoxic effects against cancer cell lines. In particular:

  • IC50_{50} Values: Studies report IC50_{50} values for related compounds ranging from 8.14 µM to 10.48 µM, indicating effective concentrations required to inhibit cell viability by 50% .
  • Mechanism of Action: The presence of electron-withdrawing groups in similar compounds has been linked to enhanced anti-proliferative effects due to increased cellular apoptosis .

Antimicrobial Activity

Similar compounds have also been evaluated for antimicrobial properties. While specific studies on this compound are lacking, the following observations can be made from related research:

  • Minimal Inhibitory Concentrations (MIC): Compounds with similar structural motifs have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited MIC values significantly lower than those of control compounds .

Case Studies

Case Study: Trifluoromethyl Group-Containing Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights their diverse biological activities. While direct studies on this compound are not available, the review illustrates that structural features such as trifluoroethyl groups often correlate with improved pharmacokinetic profiles and enhanced therapeutic efficacy .

Summary of Findings

The biological activity of this compound remains largely uncharacterized in specific studies; however, insights can be drawn from related compounds:

Activity Type Observations
Anticancer IC50_{50} values between 8.14 µM - 10.48 µM; significant cytotoxicity noted in similar compounds.
Antimicrobial Variable MIC values; some derivatives show effective inhibition against bacterial strains.
Mechanism Insights Electron-withdrawing groups enhance anti-proliferative effects; potential for inducing apoptosis.

Q & A

Basic Question: What are the key synthetic challenges in preparing 5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine, and how can they be addressed methodologically?

Answer:
The synthesis involves two critical steps: (i) introducing the trifluoroethoxy group at the ortho position of benzylamine and (ii) regioselective iodination at the para position. The trifluoroethoxy group is sensitive to hydrolysis under basic conditions, necessitating anhydrous reaction environments. For iodination, N-iodosuccinimide (NIS) or iodine monochloride (ICl) in acetic acid is commonly used, but regioselectivity must be controlled via directing groups or steric hindrance .
Key Methodology:

  • Use Schlenk-line techniques to avoid moisture during trifluoroethoxy substitution .
  • Optimize iodination with Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .

Advanced Question: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound derivatives be resolved?

Answer:
Discrepancies often arise from isotopic interference (e.g., iodine’s 127/129 amu splitting) or fluorine’s spin-spin coupling. For NMR, ¹⁹F-decoupling experiments and 2D HSQC can differentiate between overlapping signals. For mass spectrometry, high-resolution (HRMS) or tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways .
Example Workflow:

  • ¹H-¹⁵N HMBC to confirm benzylamine connectivity.
  • ESI-HRMS with isotopic pattern matching for iodine validation .

Basic Question: What analytical techniques are most reliable for characterizing the purity of this compound?

Answer:
High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and reverse-phase C18 columns is standard. Purity thresholds (>95%) require complementary techniques:

  • ¹³C NMR to detect trifluoroethoxy (-OCF₃) and benzylamine signals.
  • X-ray crystallography for absolute configuration confirmation (if crystalline) .

Advanced Question: How does the trifluoroethoxy group influence the compound’s metabolic stability in vitro?

Answer:
The trifluoroethoxy group enhances metabolic stability by resisting cytochrome P450 (CYP)-mediated oxidation due to fluorine’s electron-withdrawing effects. However, iodinated aromatic systems may undergo dehalogenation in hepatic microsomes.
Methodology:

  • Microsomal stability assays (human/rat liver microsomes) with LC-MS monitoring.
  • CYP inhibition studies using fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Basic Question: What are the recommended storage conditions to prevent degradation?

Answer:
Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent photodegradation of the iodo group. Avoid aqueous buffers; use anhydrous DMSO or acetonitrile for stock solutions .

Advanced Question: How can computational modeling predict the biological activity of this compound against kinase targets?

Answer:
Docking studies (e.g., AutoDock Vina) using crystal structures of kinases (e.g., CDK1, GSK3β) can identify binding poses. The trifluoroethoxy group’s hydrophobicity and iodine’s polarizability are critical for ligand-receptor interactions.
Workflow:

  • Molecular dynamics (MD) simulations to assess stability of binding pockets.
  • Free-energy perturbation (FEP) to quantify substituent effects (e.g., iodine vs. bromine) .

Basic Question: How to address low yields in the final step of the synthesis?

Answer:
Low yields often stem from competing side reactions (e.g., elimination or hydrolysis).
Optimization Strategies:

  • Use N-Boc protection for the benzylamine group during iodination.
  • Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) for coupling steps .

Advanced Question: What strategies mitigate toxicity risks in early-stage pharmacological studies?

Answer:

  • Ames test for mutagenicity (TA98/TA100 strains).
  • hERG inhibition assays to assess cardiac liability.
  • In silico toxicity prediction (e.g., ProTox-II) to prioritize analogs .

Basic Question: How to differentiate between regioisomers during synthesis?

Answer:
NOESY NMR can identify spatial proximity between the trifluoroethoxy group and adjacent protons. IR spectroscopy (C-I stretch ~500 cm⁻¹) confirms iodination position .

Advanced Question: What are the implications of fluorine-iodine halogen bonding in crystal packing?

Answer:
The iodine atom’s polarizability enables weak halogen bonding with fluorine, influencing crystallinity and solubility. Single-crystal XRD reveals intermolecular distances (e.g., I···F < 3.5 Å), critical for co-crystal engineering .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine
Reactant of Route 2
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5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine

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